Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Overview
Description
Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gastroprokinetic Activity
Benzamide derivatives, including 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-, have been investigated for their gastroprokinetic properties. Studies have shown that these compounds can act as potent and selective gastroprokinetic agents, with some demonstrating activity comparable to standard treatments like metoclopramide. For example, N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide showed significant potency in this category (Kato et al., 1995).
Antidepressant Synthesis
The compound has also been used in the synthesis of antidepressants. For instance, 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) is an antidepressant synthesized through interactions involving similar benzamide compounds. This synthesis pathway has been explored as an alternative to more toxic and less efficient methods (Donskaya et al., 2004).
Radiolabelling and Imaging
Radiolabelling of benzamide derivatives, like 4-Iodo-N-(2-morpholinoethyl)benzamide, has been explored for potential applications in imaging. This process, involving the use of isotopes like Na 123 I and Na 125 I, has been optimized for high radiochemical conversion and stability, suggesting potential use in diagnostic imaging (Tsopelas, 1999).
Antitumour Activity
The synthesis and investigation of the antitumor activity of benzamide derivatives have also been a focus of research. Compounds such as 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide show inhibitory capacity against cancer cell proliferation, indicating potential applications in cancer treatment (Ji et al., 2018).
Anti-Tubercular Properties
Research has also been conducted on benzamide derivatives for their anti-tubercular properties. Some synthesized compounds have shown promising activity against Mycobacterium tuberculosis, with non-cytotoxic nature, indicating potential as anti-tubercular drugs (Nimbalkar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-amino-5-chloro-N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYILAFYHQWADTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177787 | |
Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23205-23-4 | |
Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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